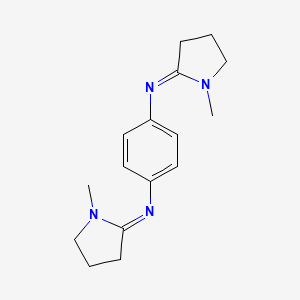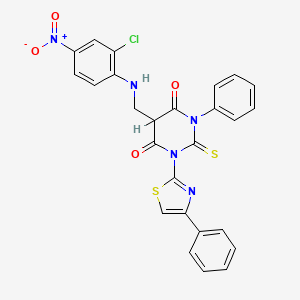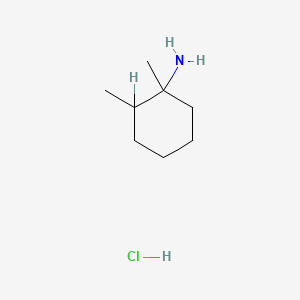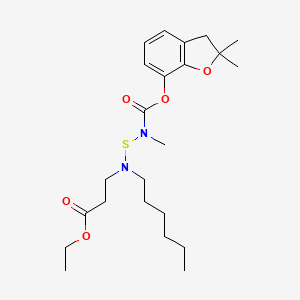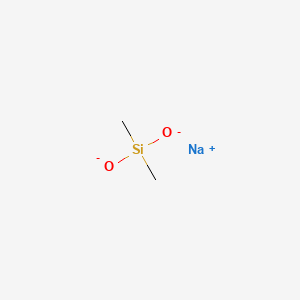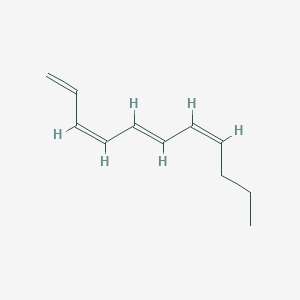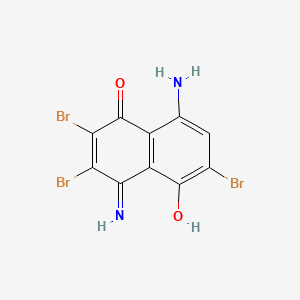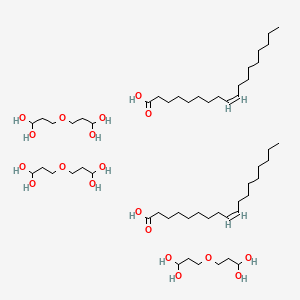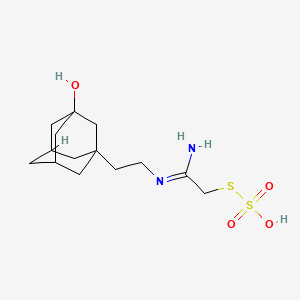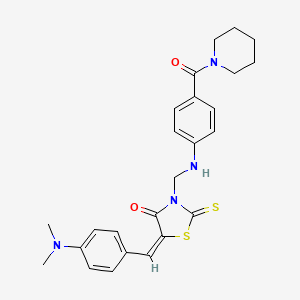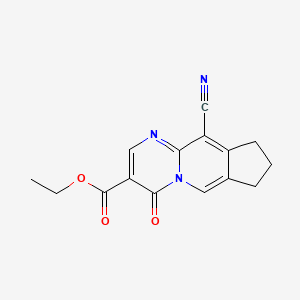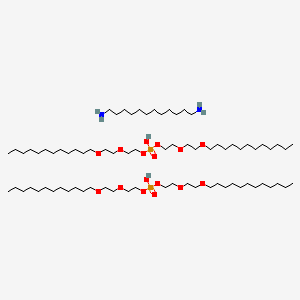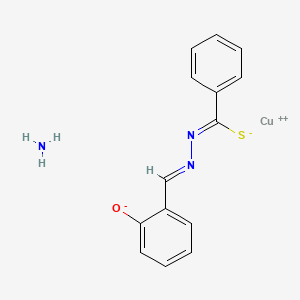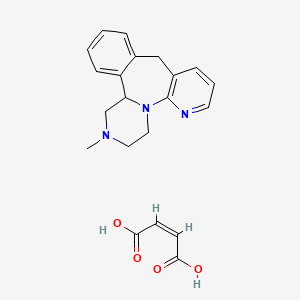
Mirtazapine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirtazapine maleate is a compound primarily used as an antidepressant. It belongs to the class of tetracyclic piperazino-azepine antidepressants and is known for its efficacy in treating major depressive disorder. This compound is also used off-label for conditions such as insomnia, anxiety, and to increase appetite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mirtazapine maleate can be synthesized through various methods. One common approach involves the reaction of 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)benzazepine with maleic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as solvent-free phase inversion temperature methods and the use of lipid nanocapsules for targeted drug delivery have been explored to enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
Mirtazapine maleate undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include hydroxylated and demethylated metabolites, which are often conjugated with glucuronic acid to enhance their solubility and excretion from the body .
Wissenschaftliche Forschungsanwendungen
Mirtazapine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of tetracyclic antidepressants.
Biology: It is used to investigate the effects of antidepressants on neurotransmitter systems and receptor binding.
Medicine: It is extensively studied for its therapeutic effects in treating major depressive disorder, anxiety, insomnia, and other psychiatric conditions.
Industry: It is used in the development of novel drug delivery systems, such as lipid nanocapsules and mucoadhesive gels, to enhance its bioavailability and therapeutic efficacy .
Wirkmechanismus
The mechanism of action of mirtazapine maleate involves its effects on central adrenergic and serotonergic activity. It acts as an antagonist or inverse agonist of the α2-adrenergic receptors, serotonin 5-HT2 and 5-HT3 receptors, and the histamine H1 receptor. Unlike many other antidepressants, it does not inhibit the reuptake of serotonin, norepinephrine, or dopamine, nor does it inhibit monoamine oxidase .
Vergleich Mit ähnlichen Verbindungen
Mirtazapine maleate is often compared with other antidepressants such as:
Vortioxetine: A serotonin modulator and stimulator that affects multiple serotonin receptors.
Cariprazine: An atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine and sertraline, which primarily inhibit the reuptake of serotonin .
This compound is unique due to its combined noradrenergic and specific serotonergic activity, which contributes to its efficacy in treating depression and anxiety with fewer sexual side effects compared to SSRIs .
Eigenschaften
CAS-Nummer |
85650-53-9 |
|---|---|
Molekularformel |
C21H23N3O4 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
RPUBHMMISKEXSR-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


